BRD4 Bromodomain Selectivity: N-Acyl Chain Impact on BD1 vs. BD2 Discrimination (Class-Level Inference from Olinone Chemotype)
The closest structurally characterized comparator is Olinone (N-[4-(1-oxo-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)butyl]acetamide), a tetrahydropyrido[4,3-b]indole-based BRD4 inhibitor that contains an acetamide linker instead of the ketone moiety present in the target compound. In the BROMOscan assay, Olinone exhibited a Kd of 0.300 nM for BRD4 BD2 versus a Kd of 3.40 nM for BD1 measured by DiscoverX, representing an approximately 11-fold selectivity for BD2 [1]. In contrast, the broader class of non-selective BET bromodomain inhibitors typically show BD1/BD2 ratios near unity. Because the target compound replaces the acetamide linker with a butanoyl ketone, it is expected to alter the hydrogen-bonding network within the acetyl-lysine binding pocket, potentially shifting the BD1/BD2 selectivity profile. Direct experimental confirmation of this shift has not yet been reported [1].
| Evidence Dimension | BRD4 BD1 vs. BD2 binding affinity |
|---|---|
| Target Compound Data | Not directly measured (Olinone scaffold proxy: Kd BRD4 BD2 = 0.300 nM; Kd BRD4 BD1 = 3.40 nM [1]) |
| Comparator Or Baseline | Pan-BET inhibitor class: typical BD1/BD2 Kd ratio ≈ 1:1–1:3 |
| Quantified Difference | Olinone BD2/BD1 selectivity ≈ 11-fold (vs. ~1–3-fold for pan-BET comparators); target compound selectivity profile remains uncharacterized |
| Conditions | Human partial-length BRD4 BD2 (BROMOscan assay); BRD4 BD1 (DiscoverX assay); recombinant proteins [1] |
Why This Matters
The BRD4 BD1 vs. BD2 selectivity profile determines whether a compound can dissect the distinct biological functions of each bromodomain, a critical factor for epigenetic probe selection.
- [1] Gacias, M.; Gerona-Navarro, G.; Plotnikov, A.N.; et al. Selective Chemical Modulation of Gene Transcription Favors Oligodendrocyte Lineage Progression. Chem. Biol. 2014, 21 (7), 841–854. View Source
